molecular formula C17H19N3O3 B5586377 1-(4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}phenyl)ethanone

1-(4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}phenyl)ethanone

Cat. No. B5586377
M. Wt: 313.35 g/mol
InChI Key: OGLQRHNNTLAZKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}phenyl)ethanone has been achieved through various methods. For instance, compounds containing morpholine moieties have been synthesized using one-pot Biginelli synthesis, demonstrating efficient and simple methods to obtain such compounds in good yield (Bhat et al., 2018). Another method involves microwave-assisted synthesis, which has proven to be a rapid and efficient technique for the synthesis of pyrimidine derivatives (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Structure Analysis

The molecular structure of compounds with similar moieties has been determined using techniques like single crystal X-ray diffraction. For example, the three-dimensional structure of enaminone derivatives containing morpholine moieties was confirmed, highlighting the importance of structural analysis in understanding the properties of these compounds (Bhat et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds with morpholine and pyrimidinyl groups include cycloaddition reactions, which lead to the formation of novel pyrimidinone derivatives. These reactions are crucial for expanding the chemical versatility and potential applications of these compounds (Sharma & Mahajan, 1997).

Physical Properties Analysis

The physical properties of similar compounds have been studied through various spectroscopic methods, including FT-IR, NMR, and mass spectrometry. These analyses are essential for confirming the synthesis of the desired compounds and for understanding their stability and behavior under different conditions (Aljohani et al., 2019).

properties

IUPAC Name

1-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)oxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-11-16(19-17(18-12)20-7-9-22-10-8-20)23-15-5-3-14(4-6-15)13(2)21/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLQRHNNTLAZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)OC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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